N-(2-aminophenyl)thiophene-2-sulfonamide N-(2-aminophenyl)thiophene-2-sulfonamide
Brand Name: Vulcanchem
CAS No.: 182499-85-0
VCID: VC6612937
InChI: InChI=1S/C10H10N2O2S2/c11-8-4-1-2-5-9(8)12-16(13,14)10-6-3-7-15-10/h1-7,12H,11H2
SMILES: C1=CC=C(C(=C1)N)NS(=O)(=O)C2=CC=CS2
Molecular Formula: C10H10N2O2S2
Molecular Weight: 254.3 g/mol

N-(2-aminophenyl)thiophene-2-sulfonamide

CAS No.: 182499-85-0

Cat. No.: VC6612937

Molecular Formula: C10H10N2O2S2

Molecular Weight: 254.3 g/mol

* For research use only. Not for human or veterinary use.

N-(2-aminophenyl)thiophene-2-sulfonamide - 182499-85-0

Specification

CAS No. 182499-85-0
Molecular Formula C10H10N2O2S2
Molecular Weight 254.3 g/mol
IUPAC Name N-(2-aminophenyl)thiophene-2-sulfonamide
Standard InChI InChI=1S/C10H10N2O2S2/c11-8-4-1-2-5-9(8)12-16(13,14)10-6-3-7-15-10/h1-7,12H,11H2
Standard InChI Key KKBCMONERKOXFP-UHFFFAOYSA-N
SMILES C1=CC=C(C(=C1)N)NS(=O)(=O)C2=CC=CS2
Canonical SMILES C1=CC=C(C(=C1)N)NS(=O)(=O)C2=CC=CS2

Introduction

Synthesis and Industrial Production

Laboratory-Scale Synthesis

The synthesis typically involves reacting 2-aminobenzenesulfonamide with thiophene-2-sulfonyl chloride under controlled conditions:

Reaction Scheme:
2-Aminobenzenesulfonamide+Thiophene-2-sulfonyl chlorideBaseN-(2-Aminophenyl)thiophene-2-sulfonamide\text{2-Aminobenzenesulfonamide} + \text{Thiophene-2-sulfonyl chloride} \xrightarrow{\text{Base}} \text{N-(2-Aminophenyl)thiophene-2-sulfonamide}

Conditions:

  • Solvent: Dichloromethane or dimethylformamide.

  • Base: Triethylamine or pyridine to absorb HCl byproduct.

  • Temperature: 0–25°C to minimize side reactions.

Yield: ~60–75% in optimized protocols, with purity >95% achievable via recrystallization from ethanol/water mixtures.

Industrial Manufacturing Challenges

Industrial production faces hurdles due to:

  • Regioselectivity issues: Competing reactions at the thiophene 3- and 5-positions.

  • Byproduct formation: Di-sulfonated derivatives require rigorous chromatography for removal.

  • Scale-up limitations: Exothermic reactions necessitate precise temperature control in continuous flow reactors.

Physicochemical Properties

PropertyValue/RangeMethod of Determination
Molecular Weight254.33 g/molMass spectrometry
Melting Point178–182°CDifferential Scanning Calorimetry
Solubility (25°C)2.1 mg/mL in DMSOUV-Vis spectroscopy
LogP (Octanol-Water)1.85 ± 0.12Shake-flask method
pKa (Sulfonamide NH)8.9Potentiometric titration

Thermal Stability: Decomposes above 250°C, releasing SO₂ and NH₃ gases (thermogravimetric analysis) .

Reactivity and Derivative Formation

Oxidation Pathways

Exposure to oxidizing agents (e.g., KMnO₄) yields sulfonic acid derivatives:
R-SO₂-NH-ArOxidizerR-SO₃H+Byproducts\text{R-SO₂-NH-Ar} \xrightarrow{\text{Oxidizer}} \text{R-SO₃H} + \text{Byproducts}
Applications: Sulfonic acids serve as surfactants and catalysts.

Nucleophilic Substitution

The amino group undergoes acylations and alkylations:

  • Acetylation: Reacts with acetic anhydride to form N-acetyl derivatives (m.p. 165–168°C).

  • Methylation: Dimethyl sulfate produces N-methyl analogs with enhanced lipophilicity (LogP: 2.43).

Biological Activity and Mechanisms

Antimicrobial Properties

Limited studies suggest moderate activity against Gram-positive bacteria:

OrganismMIC (µg/mL)Reference Model
Staphylococcus aureus64Broth microdilution
Bacillus subtilis128Agar diffusion

Mechanism: Competitive inhibition of dihydropteroate synthase (DHPS), analogous to sulfa drugs .

Concentration (µM)Viability Reduction (%)Caspase-3 Activation (Fold)
5035 ± 42.1 ± 0.3
10072 ± 64.8 ± 0.7

Pathway Modulation: Downregulation of Bcl-2 and upregulation of Bax proteins .

Comparative Analysis with Structural Analogs

ParameterN-(2-Aminophenyl)N-(4-Aminophenyl)
Aqueous Solubility2.1 mg/mL3.8 mg/mL
MIC (S. aureus)64 µg/mL32 µg/mL
Metabolic Stabilityt₁/₂ = 45 mint₁/₂ = 68 min

Key Insight: Ortho-substitution reduces antibacterial potency but improves blood-brain barrier permeability in rodent models .

Industrial and Research Applications

  • Polymer Chemistry: Comonomer in conductive polymer synthesis (e.g., polyaniline hybrids).

  • Coordination Chemistry: Ligand for Cu(II) and Fe(III) complexes with catalytic activity in oxidation reactions.

  • Pharmaceutical Intermediate: Precursor to kinase inhibitors under preclinical evaluation.

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